molecular formula C8H7ClN2O B15228301 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B15228301
M. Wt: 182.61 g/mol
InChI Key: NRMVKMDXBSVLOX-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-5-methoxypyridine with a suitable amine to form the pyrrolo[2,3-c]pyridine core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Uniqueness

3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorine and methoxy groups on the pyrrolo[2,3-c]pyridine core provides distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3

InChI Key

NRMVKMDXBSVLOX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)Cl

Origin of Product

United States

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